3-ethyl-6-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The structure of this compound includes an indole core with ethyl and methyl substituents at the 3 and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-methyl-1H-indole can be achieved through various methods, including the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of 3-ethyl-2-butanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields this compound .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The Fischer indole synthesis is commonly used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Oxidation of the indole ring can lead to the formation of oxindoles and other oxygenated derivatives.
Reduction: Reduction reactions can modify the substituents on the indole ring, leading to different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and reduced indole derivatives .
Scientific Research Applications
3-Ethyl-6-methyl-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-6-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity . For example, they can inhibit enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
3-Methylindole: Similar in structure but lacks the ethyl group at the 3 position.
6-Methylindole: Similar in structure but lacks the ethyl group at the 3 position.
Indole-3-carboxaldehyde: Contains a formyl group at the 3 position instead of an ethyl group.
Uniqueness: 3-Ethyl-6-methyl-1H-indole is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity . These substituents can enhance its binding affinity to specific molecular targets and improve its pharmacological properties .
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-ethyl-6-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-7-12-11-6-8(2)4-5-10(9)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
CGRNRIWRVSONRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.